3-Chloro-2,5-dibromotoluene
Description
3-Chloro-2,5-dibromotoluene (molecular formula: C₇H₄Br₂Cl) is a halogenated aromatic compound featuring a toluene backbone substituted with chlorine at position 3 and bromine atoms at positions 2 and 4. This arrangement of halogens influences its electronic properties, steric bulk, and reactivity. Halogenated toluenes are often intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability and versatility in further functionalization .
Properties
IUPAC Name |
2,5-dibromo-1-chloro-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJCURMGMPTKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazonium Intermediate Formation
A widely reported method involves the diazotization of aminotoluene precursors, followed by halogen displacement. For instance, 2-amino-3-chloro-5-bromotoluene undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form a diazonium salt. Subsequent treatment with hypophosphorous acid (H₃PO₂) replaces the amino group with hydrogen, yielding 3-chloro-5-bromotoluene. Adapting this approach for 3-chloro-2,5-dibromotoluene would require introducing bromine at position 2 via a Sandmeyer-type reaction using copper(I) bromide (CuBr).
Reaction Conditions:
-
Temperature: 0–10°C (diazotization), 20–25°C (displacement)
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Solvent: Acetic acid/water mixtures
Direct Electrophilic Bromination Techniques
Regioselective Bromination of 3-Chlorotoluene
Direct bromination of 3-chlorotoluene faces challenges due to conflicting directing effects:
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Methyl group (position 1): Activates ortho/para positions (2, 4, 6).
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Chlorine (position 1): Deactivates the ring but directs ortho/para (2, 6).
Using Lewis acids like FeBr₃ or AlBr₃ enhances electrophilic substitution at position 2 (ortho to methyl). A second bromination at position 5 (meta to chlorine) requires harsh conditions, often leading to polybrominated byproducts.
Optimized Protocol:
Sequential Halogenation
An alternative route brominates 3-chloro-2-bromotoluene at position 5. The methyl group’s ortho/para-directing influence favors bromination at position 5 over position 6.
Key Steps:
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Synthesize 3-chloro-2-bromotoluene via Friedel-Crafts bromination.
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Brominate at position 5 using Br₂/H₂SO₄ at 80°C.
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Purify via fractional distillation.
Multi-Step Functionalization Approaches
Nitration-Reduction-Halogenation
This method leverages nitro groups as directing and protecting groups:
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Nitration: Introduce nitro at position 5 of 3-chlorotoluene using HNO₃/H₂SO₄.
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Reduction: Convert nitro to amine (Sn/HCl).
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Bromination: Brominate at position 2 (ortho to amine).
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Diazotization: Replace amine with bromine (Sandmeyer reaction).
Advantages:
-
High regioselectivity at position 2.
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Avoids steric hindrance from existing halogens.
Optimization of Reaction Parameters
Solvent and Catalytic Systems
Temperature and Time
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Diazotization: Low temperatures (0–5°C) prevent diazonium decomposition.
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Bromination: Moderate heating (40–80°C) balances reaction rate and selectivity.
Comparative Analysis of Synthetic Routes
| Method | Yield | Complexity | Byproducts |
|---|---|---|---|
| Diazotization-Sandmeyer | 70–80% | Moderate | Minor deamination |
| Direct Bromination | 40–50% | Low | Polybrominated isomers |
| Multi-Step Functionalization | 60–70% | High | Nitro intermediates |
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,5-dibromotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of various substituted toluenes.
Oxidation: Formation of 3-chloro-2,5-dibromobenzoic acid or 3-chloro-2,5-dibromobenzaldehyde.
Reduction: Formation of 3-chlorotoluene or 2,5-dibromotoluene.
Scientific Research Applications
3-Chloro-2,5-dibromotoluene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of polymers and advanced materials.
Biological Studies: Employed in the study of halogenated aromatic compounds and their biological effects.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Chloro-2,5-dibromotoluene involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: 3,5-Dibromo-2,6-dichlorotoluene
This positional isomer (CAS 1000573-67-0) shares the same molecular formula (C₇H₄Br₂Cl₂) but differs in substituent placement: bromine at positions 3 and 5, and chlorine at positions 2 and 5. Key differences include:
- Polarity : The symmetric substitution in 3,5-dibromo-2,6-dichlorotoluene may reduce dipole moments compared to the asymmetric 3-chloro-2,5-dibromotoluene.
- Reactivity : The ortho-chlorine in this compound may enhance electrophilic substitution at adjacent positions due to steric and electronic effects.
Functionalized Derivatives: 5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one
This compound (CAS 220904-99-4) incorporates a 3,5-dibromo-4-hydroxybenzylidene group attached to an indolinone core. While structurally distinct from this compound, the shared halogen substituents highlight trends:
- Bioactivity : The presence of bromine and chlorine in aromatic systems is associated with enhanced cytotoxicity, as seen in Schiff base derivatives tested via MTT assays .
- Solubility : Hydroxy groups (e.g., in benzylidene derivatives) increase hydrophilicity, whereas purely halogenated toluenes are more lipophilic.
Chloronaphthalenes and Other Halogenated Aromatics
Chloronaphthalenes (e.g., 1-chloronaphthalene, CAS 90-13-1) and polychlorinated toluenes (e.g., Methane, chloromethoxy-, CAS 107-30-2) differ in backbone structure but share halogen-driven properties:
- Environmental Persistence: Chloronaphthalenes are noted for bioaccumulation risks, whereas brominated toluenes may exhibit similar stability .
- Thermal Stability : Bromine’s higher atomic weight and bond strength compared to chlorine could make this compound more thermally stable than dichlorinated analogs.
Key Research Findings and Data Gaps
- Synthesis : Indirect methods (e.g., Mannich reactions with indium chloride) suggest pathways for functionalizing halogenated aromatics , but direct synthesis data for this compound is lacking.
- Toxicity : While brominated compounds like CID-25014542 are explored for cytotoxicity , safety data for this compound remains unaddressed in the provided evidence.
- Physicochemical Data : Melting points, boiling points, and solubility parameters for this compound require experimental validation.
Biological Activity
3-Chloro-2,5-dibromotoluene (C₇H₅Br₂Cl) is a halogenated aromatic compound derived from toluene, notable for its potential biological activities due to its unique molecular structure. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a methyl group substituted by two bromine atoms at the 2 and 5 positions and a chlorine atom at the 3 position. The presence of these halogens contributes to its reactivity and potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅Br₂Cl |
| Molecular Weight | 251.38 g/mol |
| Melting Point | 70-72 °C |
| Boiling Point | 280 °C |
Synthesis
The synthesis of this compound typically involves halogenation reactions of toluene derivatives. Common methods include:
- Electrophilic Aromatic Substitution : Toluene is treated with bromine and chlorine in the presence of a Lewis acid catalyst.
- Direct Halogenation : Using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV light conditions.
Antimicrobial Activity
Research has indicated that compounds with similar halogenated structures often exhibit antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains. A comparative analysis revealed:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
These results suggest that the compound may serve as a potential antimicrobial agent.
The mechanism by which this compound exerts its biological effects is primarily through:
- Enzyme Inhibition : The halogen atoms allow for strong interactions with enzyme active sites, potentially leading to inhibition.
- Receptor Modulation : The compound may also interact with various receptors, influencing cellular signaling pathways.
Case Studies
- In Vitro Studies : A study conducted on liver cell lines demonstrated that exposure to varying concentrations of this compound resulted in dose-dependent cytotoxicity and DNA damage, highlighting its potential as a toxic agent in higher concentrations.
- Environmental Impact Assessment : Research assessing the environmental persistence of halogenated compounds found that this compound could bioaccumulate in aquatic organisms, raising concerns about its ecological impact.
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-2,5-dibromotoluene in laboratory settings?
Methodological Answer: Synthesis typically involves sequential halogenation of toluene derivatives. For example:
- Chlorination : Use Lewis acid catalysts (e.g., FeCl₃) to introduce chlorine at position 3.
- Bromination : Employ electrophilic bromination (e.g., Br₂ with AlBr₃) at positions 2 and 5.
Continuous flow reactors are recommended to enhance yield and purity by minimizing side reactions .
Key Considerations : Monitor reaction temperature (ideally 0–40°C) and stoichiometry to avoid over-halogenation.
Q. How can researchers characterize the purity and structure of this compound?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
- Spectroscopy :
- NMR : Analyze H and C spectra to confirm substitution patterns (e.g., aromatic proton splitting).
- Mass Spectrometry : Validate molecular weight (theoretical: 283.36 g/mol) via ESI-MS .
- Elemental Analysis : Verify halogen content (Cl: ~12.5%, Br: ~56.5%) .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Storage : Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and hydrolysis.
- Handling : Use gloveboxes for moisture-sensitive reactions. Refer to safety data sheets for hazard mitigation (e.g., UN 2924 classification) .
Advanced Research Questions
Q. How do halogen substitution patterns influence the reactivity of this compound compared to its analogs?
Methodological Answer: The positions of halogens dictate electronic and steric effects:
| Compound | Halogen Positions | Reactivity Notes |
|---|---|---|
| This compound | Cl (3), Br (2,5) | Enhanced electrophilicity at Br sites due to lower electronegativity. |
| 2,5-Dichlorotoluene | Cl (2,5) | Less reactive toward nucleophiles due to electron-withdrawing Cl groups. |
| 3-Bromo-2,5-dichlorotoluene | Br (3), Cl (2,5) | Bromine at position 3 increases steric hindrance for substitution . |
Q. What methodologies are effective in studying the metabolic pathways of halogenated toluenes?
Methodological Answer:
- In Vitro Enzymatic Assays : Use liver microsomes or recombinant enzymes (e.g., cytochrome P450) to identify metabolites.
- LC-MS/MS : Track dehalogenation or hydroxylation products. For example, enzymatic oxidation may yield 3-chloro-2,5-dihydroxybenzoic acid analogs .
- Isotopic Labeling : C-labeled compounds can trace metabolic intermediates .
Q. How can conflicting data in halogen displacement reactions be resolved?
Methodological Answer: Contradictions often arise from solvent polarity or nucleophile strength:
- Case Study : Discrepancies in SN2 vs. SN1 mechanisms for Br substitution.
- Resolution : Perform kinetic studies (variable temperature NMR) to distinguish mechanisms. Polar aprotic solvents (e.g., DMF) favor SN2 pathways .
Q. How can computational modeling predict regioselectivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to map electrostatic potential surfaces (EPS) and identify electron-deficient sites.
- MD Simulations : Predict steric accessibility of halogen atoms. For example, Br at position 2 may be more accessible than Cl at position 3 due to neighboring methyl group hindrance .
Q. What design principles apply to synthesizing derivatives using this compound as an intermediate?
Methodological Answer:
- Functionalization :
- Nucleophilic Aromatic Substitution : Replace Br with amines or alkoxides under catalytic Cu(I) .
- Cross-Coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups at Br sites .
- Derivative Applications :
Data Contradiction Analysis
- Issue : Conflicting reports on bromination efficiency under acidic vs. neutral conditions.
- Resolution : Acidic conditions (HBr/H₂SO₄) favor Br substitution at electron-rich positions, while neutral conditions may require radical initiators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
